molecular formula C22H36O4 B15145102 1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-

1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-

Cat. No.: B15145102
M. Wt: 364.5 g/mol
InChI Key: INQYJHPSJRFCLW-VWSDOHLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)- is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The synthetic route may include:

    Formation of the core structure: This involves the construction of the phenanthrene skeleton through cyclization reactions.

    Introduction of functional groups: Hydroxyl and acetate groups are introduced through selective functionalization reactions.

    Chiral resolution: The compound has multiple chiral centers, requiring chiral resolution techniques to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, it may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

Industry

In industrial applications, the compound can be used in the synthesis of polymers, resins, and other materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C22H36O4

Molecular Weight

364.5 g/mol

IUPAC Name

[2-[(2S,4bS)-7-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate

InChI

InChI=1S/C22H36O4/c1-14(23)26-13-19(25)21(4)10-8-16-15(12-21)6-7-17-20(2,3)18(24)9-11-22(16,17)5/h12,16-19,24-25H,6-11,13H2,1-5H3/t16?,17?,18?,19?,21-,22-/m0/s1

InChI Key

INQYJHPSJRFCLW-VWSDOHLZSA-N

Isomeric SMILES

CC(=O)OCC([C@]1(CCC2C(=C1)CCC3[C@]2(CCC(C3(C)C)O)C)C)O

Canonical SMILES

CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)O)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.